4,4,6-Trimethylchroman
Description
4,4,6-Trimethylchroman (molecular formula: C₁₂H₁₆O) is a chroman derivative characterized by a benzopyran core substituted with three methyl groups at positions 4, 4, and 6. Chromans are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their structural versatility and applications in organic synthesis, materials science, and pharmaceuticals. The methyl substituents in 4,4,6-trimethylchroman enhance its lipophilicity and steric bulk, influencing its reactivity and physical properties such as solubility and thermal stability.
Properties
CAS No. |
57479-56-8 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4,4,6-trimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C12H16O/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
RFFZSWUBTJBKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 4,4,6-trimethylchroman and related compounds:
| Compound Name | Structure | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| 4,4,6-Trimethylchroman | Chroman core with methyl groups at positions 4, 4, and 6 | C₁₂H₁₆O | High lipophilicity; steric hindrance at C4 and C6 positions | Potential use in organic synthesis or antioxidants |
| Dianin’s Compound (4-(p-hydroxyphenyl)-2,2,4-trimethylchroman) | Chroman core with methyl groups at 2, 2, 4 and a para-hydroxyphenyl substituent | C₁₆H₁₆O₂ | Forms clathrates; guest-responsive structural adaptability | Host-guest chemistry, molecular encapsulation |
| 4-(2,2,4-Trimethylchroman-4-yl)phenol (CAS 10191-41-0) | Chroman core with phenol substituent and methyl groups at 2, 2, 4 | C₁₇H₁₈O₂ | Higher polarity due to phenolic -OH group; similarity score 0.87 to target compound | Antioxidant research, polymer stabilizers |
| 6-Methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman (NIST) | Chroman core with methoxy group, methyl groups, and a long alkyl chain | C₃₃H₅₆O₂ | Extreme lipophilicity due to alkyl chain; high molecular weight (488.8 g/mol) | Lipid-soluble antioxidants, surfactants |
Key Research Findings
Clathrate Formation: Dianin’s compound exhibits unique host-guest chemistry, forming clathrates with molecules like CCl₄ and ethanol.
Structural Flexibility : The methyl group positions significantly impact molecular packing. For example, 4,4,6-trimethylchroman’s steric hindrance at C4 and C6 may limit its ability to form clathrates compared to Dianin’s compound, which has a more open cavity at C2 .
Similarity Metrics: Quantitative similarity scores (e.g., 0.87 for 4-(2,2,4-trimethylchroman-4-yl)phenol) highlight structural resemblances based on substituent patterns. However, functional differences arise from polar groups like -OH or methoxy, altering solubility and reactivity .
Lipophilicity and Applications: Compounds like 6-Methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman (NIST) demonstrate how extended alkyl chains enhance lipid solubility, making them suitable for antioxidant roles in hydrophobic environments, a trait less pronounced in 4,4,6-trimethylchroman .
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